molecular formula C10H12 B3421063 2-Phenyl-2-butene CAS No. 2082-61-3

2-Phenyl-2-butene

Cat. No. B3421063
CAS RN: 2082-61-3
M. Wt: 132.20 g/mol
InChI Key: UGUYQBMBIJFNRM-OQFOIZHKSA-N
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Description

2-Phenyl-2-butenal is a compound that has a green, floral, woody aroma . It has been reported as the odorous component in black tea and Phallus impudicus .


Synthesis Analysis

The synthesis of 2-phenyl-2-butanol from benzene and 2-butyne involves several steps . The overall reaction is: PhH + CH3C ≡ CCH3 → Pd/CaCO3, Quinoline, BH3, H2O2/NaOH, AlCl3 PhCH (OH)CH2CH3 .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-butene can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The overall synthesis of 2-phenyl-2-butanol from benzene and 2-butyne involves several steps . The reaction rate depends on the concentration of both substrate and base . The reaction of 2-bromo-2-methylpropane is an example of an E2 mechanism .


Physical And Chemical Properties Analysis

2-Phenyl-2-butenal is a liquid with no data available on its odor threshold or pH . Its initial boiling point and boiling range is 177 °C, and it has a flash point of 106 °C .

Scientific Research Applications

Exploration of Cellular Effects of Coffee Roasting Products

2-Phenyl-2-butene has been used in the exploration of the cellular effects of high-dose, long-term exposure to coffee roasting products such as furan and its by-product cis-2-butene-1,4-dial on human and rat hepatocytes .

Cytotoxicity, Genotoxicity, and Mutagenicity Studies

The compound has been involved in the study of cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of the human carcinogen 1,3-butadiene .

Olfactory Signaling in Caenorhabditis Elegans

2-Phenyl-2-butene has been used in research related to olfactory signaling in Caenorhabditis elegans, a type of nematode. This research is particularly focused on the nematode’s response to Prenol, an odor associated with nematode-infected insects .

Metabolic Activation of TM5441

Rec Assay of Agricultural Chemicals

2-Phenyl-2-butene has been used in the rec assay of agricultural chemicals. In one study, it was found that certain chemicals accelerated the growth-inhibition originally induced by Mitomycin C in the rec- strain .

Sirtuin 2 (SIRT2) Enhancement

The compound has been used in studies related to Sirtuin 2 (SIRT2), a strong deacetylase that is highly expressed in the brain. In particular, it has been used in research exploring how SIRT2 enhances 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced nigrostriatal damage .

Synthesis of (3-Chlorobutyl)benzene and Naphthalene

2-Phenyl-2-butene can be used as a reactant to synthesize (3-Chlorobutyl)benzene via a cobalt-catalyzed hydrochlorination reaction and Naphthalene by a Cu-Pt alloy catalyzed dehydrocyclization reaction .

Safety and Hazards

2-Phenyl-2-butene is a highly flammable liquid and vapor . It is harmful if swallowed and may cause skin and eye irritation . It is suspected of causing genetic defects and may be fatal if swallowed and enters airways .

Future Directions

The future directions of 2-Phenyl-2-butene research could involve further exploration of its physical and chemical properties . Additionally, more studies could be conducted to understand its safety and hazards .

properties

IUPAC Name

[(Z)-but-2-en-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUYQBMBIJFNRM-OQFOIZHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875936
Record name BENZENE, (1-METHYL-1-PROPENYL)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-butene

CAS RN

767-99-7, 2082-61-3
Record name Benzene, ((1Z)-1-methyl-1-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PHENYL-2-BUTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=911
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZENE, (1-METHYL-1-PROPENYL)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-2-en-2-ylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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